molecular formula C25H19NO2 B3909228 (Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one

(Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one

Cat. No.: B3909228
M. Wt: 365.4 g/mol
InChI Key: LCSSWLIVMOHRDX-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one is a synthetic quinolin-2(1H)-one derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities and potential as scaffolds for developing novel therapeutic agents . Quinoline and quinazolinone (a closely related structure) cores are frequently investigated as inhibitors of protein kinases, which are key regulators in cell signaling pathways . In particular, research into similar 4-hydroxyquinolin-2(1H)-one derivatives has demonstrated promising in vitro anticancer activities against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancers . The structural features of this compound—specifically the phenyl and acryloyl substituents—are common in drug discovery for their ability to engage with biological targets through hydrophobic interactions and potential hydrogen bonding . The (Z)-configured acryloyl group may be of special interest for studying stereospecific binding interactions with enzymes or receptors. Researchers are exploring this and analogous compounds primarily for their potential to act as multi-targeting agents, which can simultaneously inhibit key oncogenic pathways such as those mediated by the epidermal growth factor receptor (EGFR) family . This product is intended for research purposes to further elucidate the pharmacological potential and mechanism of action of quinolin-2(1H)-one derivatives in biological systems.

Properties

IUPAC Name

6-methyl-4-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c1-17-12-14-21-20(16-17)23(19-10-6-3-7-11-19)24(25(28)26-21)22(27)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,26,28)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSSWLIVMOHRDX-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic protocols for (Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one?

The compound is typically synthesized via condensation reactions. For example, a related quinolin-2(1H)-one derivative was prepared by refluxing a carboxaldehyde precursor with ethylenediamine in absolute ethanol, followed by crystallization from dimethylformamide (DMF) . Key steps include:

  • Reaction optimization : Temperature control (e.g., reflux at ~80°C) and stoichiometric ratios of reactants.
  • Crystallization : Use of polar aprotic solvents like DMF to enhance yield and purity .
  • Catalysts : Acidic or basic conditions may be employed, though microwave-assisted synthesis with indium(III) chloride has shown improved efficiency in analogous systems .
Method Conditions Yield Reference
Reflux in ethanol2 mmol reactants, 15 min reflux77%
Microwave-assistedInCl₃ catalyst, 360 W, 5 min63%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1663 cm⁻¹) and hydrogen-bonded hydroxyl groups (~3447 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent positions (e.g., methyl groups at δ 3.59 ppm) and aromatic proton environments .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for related derivatives) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions at 2.655 Å) .

Q. How do solvent choices impact synthesis and purification?

Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for solubility and crystallization . Protic solvents like ethanol may limit intermediate stability during reflux .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

  • XRD vs. solution NMR : Solid-state XRD may show a different conformation due to lattice forces, while NMR reflects solution-state dynamics .
  • Mitigation : Use variable-temperature NMR to detect tautomeric equilibria or DFT calculations to model preferred conformations .

Q. What strategies optimize reaction yields for derivatives with modified substituents?

  • Catalyst screening : Lewis acids (e.g., InCl₃) improve cyclization efficiency in microwave-assisted reactions .
  • Protecting groups : Temporarily shield reactive hydroxyl or amino groups during synthesis .
  • Solvent-free conditions : Reduce side reactions in sterically hindered systems .

Q. How can computational methods predict electronic properties (e.g., nonlinear optical activity)?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Dipole moments and polarizabilities to assess NLO potential .
  • Frontier molecular orbitals (HOMO-LUMO gaps) to estimate reactivity and charge transfer .

Q. What experimental designs evaluate environmental stability or degradation pathways?

  • Hydrolysis studies : Monitor pH-dependent degradation (e.g., ester cleavage) via HPLC .
  • Photodegradation : Expose to UV-Vis light and analyze by mass spectrometry for byproducts .

Q. How are structure-activity relationships (SARs) explored for biological activity?

  • Substituent variation : Introduce halogens or methoxy groups to modulate lipophilicity and binding affinity .
  • In vitro assays : Test antimicrobial activity against Gram-positive/negative strains using broth microdilution .

Methodological Challenges

Q. What are key considerations in designing antioxidant activity assays?

  • DPPH/ABTS assays : Quantify radical scavenging with UV-Vis calibration curves .
  • Cell-based models : Use human fibroblast lines to assess intracellular ROS reduction .

Q. How can crystallographic data resolve stereochemical ambiguities?

  • Hydrogen bonding networks : XRD reveals intermolecular interactions (e.g., O–H···O) that stabilize specific conformations .
  • Torsion angles : Compare experimental vs. computed values to validate the Z-configuration .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) .
  • Multivariate analysis : PCA or PLS models correlate reaction parameters with purity/yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one
Reactant of Route 2
(Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.